molecular formula C10H11NO5 B2392999 Dimethyl 5-amino-4-hydroxyisophthalate CAS No. 99060-94-3

Dimethyl 5-amino-4-hydroxyisophthalate

Cat. No.: B2392999
CAS No.: 99060-94-3
M. Wt: 225.2
InChI Key: UUYVNTDBTBWXJI-UHFFFAOYSA-N
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Description

Dimethyl 5-amino-4-hydroxyisophthalate is an organic compound with the molecular formula C10H11NO5 It is a derivative of isophthalic acid, featuring both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-amino-4-hydroxyisophthalate can be synthesized through several methods. One common approach involves the esterification of 5-amino-4-hydroxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-amino-4-hydroxyisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-amino-4-hydroxyisophthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers and coatings

Mechanism of Action

The mechanism of action of dimethyl 5-amino-4-hydroxyisophthalate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-amino-4-hydroxyisophthalate is unique due to the presence of both amino and hydroxy groups on the isophthalate backbone. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

dimethyl 5-amino-4-hydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9(13)5-3-6(10(14)16-2)8(12)7(11)4-5/h3-4,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYVNTDBTBWXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)N)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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